N-(4-Fluorophenyl)-N-methylacrylamide CAS 1248447-39-3 properties
N-(4-Fluorophenyl)-N-methylacrylamide CAS 1248447-39-3 properties
An In-depth Technical Guide to N-(4-Fluorophenyl)-N-methylacrylamide (CAS 1248447-39-3) for Advanced Research and Development
Abstract
N-(4-Fluorophenyl)-N-methylacrylamide is a specialized organic compound featuring a reactive acrylamide moiety and a fluorinated aromatic ring. While detailed experimental data in public literature is scarce, its structural components suggest significant potential as a building block in medicinal chemistry, particularly in the design of targeted covalent inhibitors (TCIs). The acrylamide group serves as a Michael acceptor, or "warhead," capable of forming a stable covalent bond with nucleophilic residues like cysteine on a target protein. The N-methyl substitution prevents competing reactions at the nitrogen atom, and the 4-fluorophenyl group can enhance metabolic stability and modulate binding affinity. This guide consolidates all available identifying information for CAS 1248447-39-3, proposes a robust synthetic pathway based on analogous reactions, outlines a comprehensive strategy for its analytical characterization, and explores its primary application in the development of next-generation covalent therapeutics.
Molecular Identity and Physicochemical Properties
N-(4-Fluorophenyl)-N-methylacrylamide is defined by its unique combination of a terminal alkene, an amide, and a fluorinated aryl group. This structure provides a specific set of physicochemical properties that are crucial for its handling, reactivity, and application in chemical synthesis.
Core Compound Identifiers
The fundamental identifiers for this compound are cataloged by chemical registries and provide an unambiguous basis for its study.
| Property | Value | Source |
| CAS Number | 1248447-39-3 | - |
| Molecular Formula | C₁₀H₁₀FNO | [1] |
| Molecular Weight | 179.19 g/mol | [1] |
| SMILES | C=CC(N(C1=CC=C(F)C=C1)C)=O | [1] |
| MDL Number | MFCD16156823 | [1] |
Predicted and Known Physical Properties
Direct experimental data for the physical properties of this specific molecule are not widely published. The following represents a combination of catalog information and scientifically inferred properties.
| Property | Value | Notes |
| Appearance | Data not available. | Expected to be a solid or oil at room temperature. |
| Melting Point | Data not available. | Essential for determining purity and appropriate storage conditions. |
| Boiling Point | Data not available. | High boiling point expected due to molecular weight and polarity. |
| Solubility | Data not available. | Predicted to have good solubility in common organic solvents (e.g., DCM, EtOAc, THF, DMSO). |
| Storage | Cold-chain transportation recommended. | [1] Store in a cool, dry, well-ventilated place away from light and reactive agents. |
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// Bond edges N -- C1 [style=solid]; C1 -- O1 [style=double]; N -- C7 [style=solid]; N -- C_Me [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C7 [style=double]; C7 -- C2 [style=solid]; C4 -- F1 [style=solid]; C1 -- C_vinyl1 [style=solid]; C_vinyl1 -- C_vinyl2 [style=double]; }
Caption: Chemical structure of N-(4-Fluorophenyl)-N-methylacrylamide.
Proposed Synthesis and Purification Protocol
Step 1: Synthesis of N-(4-fluorophenyl)acrylamide (Precursor)
The initial step involves the acylation of 4-fluoroaniline with acryloyl chloride. This is a standard Schotten-Baumann reaction.
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Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq) to scavenge the HCl byproduct.
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Acylation: Add acryloyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude product via flash chromatography on silica gel to yield the precursor.
Step 2: N-Methylation to Yield Final Product
The second step is the N-methylation of the secondary amide. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the amide nitrogen, forming a nucleophilic amide anion that readily reacts with the methylating agent.
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Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the synthesized N-(4-fluorophenyl)acrylamide (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
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Deprotonation: Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 2.0 eq) portion-wise. Stir for 20-30 minutes at this temperature.
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Methylation: Add methyl iodide (CH₃I, 2.0 eq) dropwise.
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Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.
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Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by flash column chromatography on silica gel.
Caption: Logical workflow of targeted covalent inhibition.
Rationale for Use in Drug Design
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Targeted Covalent Inhibitors (TCIs): This compound is an ideal starting point or fragment for developing TCIs. Its small size and defined reactivity allow it to be incorporated into larger molecules that provide specificity for a target protein (e.g., a kinase, protease, or other enzyme).
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Role of the 4-Fluorophenyl Group: The fluorine atom provides several advantages. It can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
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Role of the N-Methyl Group: The methyl group on the amide nitrogen serves a critical role by preventing undesired side reactions, such as polymerization or cross-reactivity at the nitrogen atom, thereby directing the reactivity exclusively to the vinyl group.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1248447-39-3 is not publicly available, the compound should be handled with care based on the known hazards of the acrylamide class of molecules. Acrylamide itself is a known neurotoxin and potential carcinogen. [3][4][5]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
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Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
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First Aid:
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N-(4-Fluorophenyl)-N-methylacrylamide (CAS 1248447-39-3) is a valuable, albeit under-characterized, research chemical. Its structure is purpose-built for application in the synthesis of targeted covalent inhibitors. The fluorinated aryl ring offers a handle for tuning pharmacokinetic properties, while the N-methylated acrylamide provides a reliable covalent warhead. By following the proposed synthesis and characterization protocols outlined in this guide, researchers can confidently produce and validate this compound, unlocking its potential as a key building block for the discovery and development of novel, potent, and irreversible therapeutics.
References
- Bio-Rad Laboratories, Inc. (2020).
- BLDpharm. (n.d.). N-(4-Fluorophenyl)-N-methylacrylamide CAS 1248447-39-3.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. This source provides a general procedure for the synthesis of N-aryl-N-methylmethacrylamides, which serves as a basis for the proposed synthesis protocol.
- Kacar, S., & Sahinturk, V. (2021). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. This review provides context on the known toxicity of the acrylamide functional group.
- Grace, M. R., et al. (n.d.). A mechanistic study of thiol addition to N-phenylacrylamide. RSC Publishing. This paper details the mechanism of the key reaction for covalent inhibition.
